

1H-Indazole-5,6-diamine CAS number and molecular formula

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Compound of Interest

Compound Name: **1H-Indazole-5,6-diamine**

Cat. No.: **B043636**

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An In-Depth Technical Guide to **1H-Indazole-5,6-diamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1H-Indazole-5,6-diamine**, a key heterocyclic building block in medicinal chemistry. This document consolidates essential information, including its chemical identity, physical properties, and established synthesis methodologies. Furthermore, it delves into the significant role of the indazole scaffold, and specifically **1H-Indazole-5,6-diamine**, in the development of novel therapeutic agents, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols and workflow visualizations are provided to aid researchers in their practical applications of this versatile compound.

Chemical Identity and Properties

1H-Indazole-5,6-diamine is a substituted indazole with two amine functional groups, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

Identifier	Value	Reference
CAS Number	7404-68-4	[1]
Molecular Formula	C ₇ H ₈ N ₄	[1]
IUPAC Name	1H-indazole-5,6-diamine	[1]

A summary of its computed physicochemical properties is presented in the table below.

Property	Value	Unit	Source
Molecular Weight	148.17	g/mol	PubChem [1]
Monoisotopic Mass	148.0749	Da	PubChem [1]
XLogP3-AA	0.2	PubChem [1]	
Hydrogen Bond Donor Count	3	PubChem [1]	
Hydrogen Bond Acceptor Count	3	PubChem [1]	
Rotatable Bond Count	0	PubChem [1]	
Topological Polar Surface Area	80.7	Å ²	PubChem [1]
Heavy Atom Count	11	PubChem [1]	

Synthesis of the Indazole Core

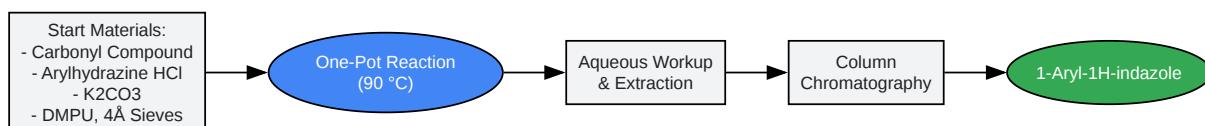
The synthesis of the 1H-indazole scaffold can be achieved through various synthetic routes. Below are representative experimental protocols for the general synthesis of 1H-indazoles.

One-Pot Synthesis of 1-Aryl-1H-indazoles

This protocol describes a one-pot procedure for the synthesis of 1-aryl-1H-indazoles from a substituted acetophenone.

Experimental Protocol:

- To a stirred solution of the starting carbonyl compound (1.0 mmol) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (5 mL), add powdered 4 Å molecular sieves (30 wt % relative to the carbonyl substrate), the corresponding arylhydrazine hydrochloride (3.0 mmol), and potassium carbonate (K_2CO_3) (3.0 mmol).
- Heat the reaction mixture to 90 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and add water.
- Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with water and saturated aqueous $NaCl$, then dry over magnesium sulfate ($MgSO_4$).
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography.[\[2\]](#)

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Caption: One-Pot Synthesis of 1-Aryl-1H-indazoles.

Multi-Step Flow Chemistry Synthesis of Functionalized 1H-Indazoles

This protocol outlines a three-step continuous flow synthesis suitable for producing highly functionalized indazole derivatives. This method is particularly advantageous for handling

hazardous intermediates safely.[3]

Experimental Protocol:

Step 1: Diazotization (Cooled Reactor)

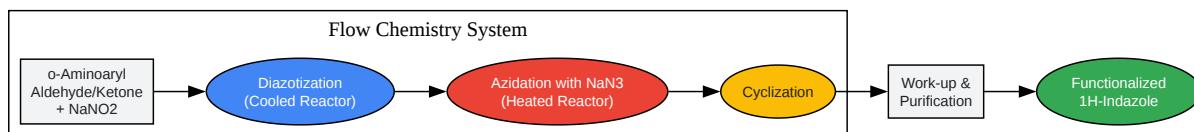
- Prepare Solution A: Dissolve the substituted o-aminoaryl aldehyde or ketone in acetonitrile/trifluoroacetic acid (TFA).
- Prepare Solution B: Prepare an aqueous solution of sodium nitrite.
- Pump Solution A and Solution B at equal flow rates through a T-mixer into a cooled reactor coil.

Step 2: Azidation (Heated Reactor)

- Prepare Solution C: Prepare an aqueous solution of sodium azide.
- The output from the diazotization step is mixed with Solution C in a second T-mixer and passed through a heated reactor coil.

Step 3: Cyclization and Work-up

- The output from the azidation step is collected.
- The crude product is subjected to work-up and purification, typically involving extraction and column chromatography, to yield the desired 1H-indazole.[3]



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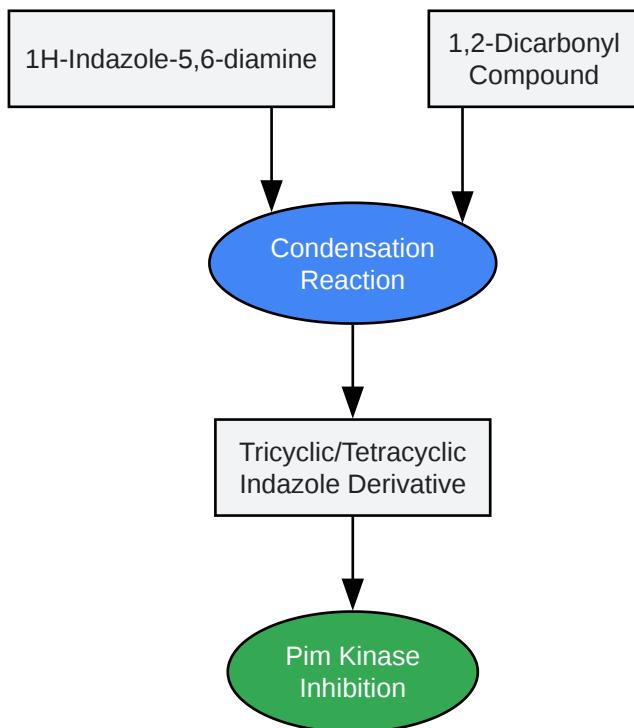
Caption: Multi-Step Flow Synthesis of 1H-Indazoles.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.^{[4][5]} Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.^[6]

1H-Indazole-5,6-diamine as a Precursor for Kinase Inhibitors

1H-Indazole-5,6-diamine is a particularly useful intermediate for the synthesis of kinase inhibitors. For instance, it can be reacted with 1,2-dicarbonyl compounds to generate tetra- and tricyclic analogues that have shown inhibitory activity against Pim kinases.^[7]



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Caption: Synthesis of Pim Kinase Inhibitors.

Anticancer Activity of Indazole Derivatives

Numerous studies have highlighted the potential of indazole derivatives as anticancer agents. [8][9][10] For example, a series of 6-substituted aminoindazole derivatives were designed and synthesized, with some compounds exhibiting potent anti-proliferative activity in human colorectal cancer cells.[8] Another study reported on 1H-indazole-3-amine derivatives that showed promising inhibitory effects against various human cancer cell lines, potentially through the inhibition of the p53/MDM2 pathway and induction of apoptosis.[11][12]

Conclusion

1H-Indazole-5,6-diamine is a cornerstone molecule for the development of novel heterocyclic compounds with significant therapeutic potential. Its versatile reactivity, coupled with the established biological importance of the indazole scaffold, ensures its continued relevance in the fields of medicinal chemistry and drug discovery. The synthetic protocols and application insights provided in this guide aim to facilitate further research and innovation in this exciting area.

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